molecular formula C7H5Br2Cl B13917459 5-Chloro-2,4-dibromotoluene

5-Chloro-2,4-dibromotoluene

Cat. No.: B13917459
M. Wt: 284.37 g/mol
InChI Key: NYKJNEOPRRCYLB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dibromotoluene (CAS 28667-41-6) is a halogenated aromatic compound that serves as a key synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of haloanthranilic acids, which are valuable intermediates for the development of pharmaceuticals and crop protection agents . The compound can be synthesized, for example, by the bromination of 3-chlorotoluene . In one documented application, this compound is a designated intermediate in a multi-step synthesis of 4-bromo-5-chloroanthranilic acid, a process facilitated by copper catalysis . The specific arrangement of halogen atoms on the toluene scaffold makes it a versatile building block for further functionalization, enabling researchers to explore a diverse array of complex molecular architectures. This compound is intended for research purposes only and is not certified for diagnostic or therapeutic use in humans. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. Please note: The specific melting point for this compound is listed as 92-96°C in the patent , but this data is associated with a compound of potentially variable purity (97-99.8%). It is recommended to verify this property with newly acquired experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Br2Cl

Molecular Weight

284.37 g/mol

IUPAC Name

1,5-dibromo-2-chloro-4-methylbenzene

InChI

InChI=1S/C7H5Br2Cl/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3

InChI Key

NYKJNEOPRRCYLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination of 3-Chlorotoluene

The primary and most documented method for synthesizing this compound involves the bromination of 3-chlorotoluene. This reaction is catalyzed by iron(III) chloride and conducted in a non-polar, dipolar aprotic solvent such as 1-bromobutane, which facilitates selective bromination at the 2- and 4-positions relative to the methyl group.

Procedure:

  • Reagents and Conditions:

    • 3-Chlorotoluene (316.5 g, 2.5 mol)
    • Bromine (799 g, 5 mol)
    • Iron(III) chloride (12.5 g)
    • Solvent: 1-bromobutane (950 ml)
    • Temperature: 0°C
    • Addition time: 4 hours dropwise bromine addition, followed by 30 minutes stirring
  • Reaction:
    Bromine is added dropwise to a stirred solution of 3-chlorotoluene and iron(III) chloride at 0°C. Hydrogen bromide gas evolves during the reaction. After completion, water is added to quench the reaction, and the organic phase is separated and washed with sodium bicarbonate solution.

  • Isolation:
    The solvent is distilled off, yielding crude this compound with approximately 69.5% purity by gas chromatography and an 18% isomeric impurity.

  • Purification:
    Recrystallization from solvents such as ligroin, petroleum ether, dichloromethane, 1,2-dichloromethane, isopropyl bromide, or 1-bromobutane enhances purity to 97-99.8% with a melting point of 92-96°C.

  • Yield:
    Approximately 79% relative to 3-chlorotoluene.

Bromination of 2-Bromo-5-chlorotoluene

An alternative route involves bromination of 2-bromo-5-chlorotoluene to introduce the second bromine substituent.

Procedure:

  • Reagents and Conditions:

    • 2-Bromo-5-chlorotoluene (51.4 g, 0.25 mol)
    • Bromine (40 g, 0.25 mol)
    • Iron powder (1.5 g)
    • Solvent: dichloroethane (25 ml) and dichloromethane (additional 35 ml)
    • Temperature: 38-40°C
  • Reaction:
    Bromine is added dropwise to the stirred mixture of 2-bromo-5-chlorotoluene and iron powder. The product precipitates during addition, and stirring continues for 30 minutes after addition.

  • Isolation:
    The suspension is dissolved in dichloromethane, iron powder is filtered off, and the solution is concentrated.

  • Yield and Purity:
    58 g of this compound is obtained, corresponding to 81.6% yield relative to 2-bromo-5-chlorotoluene, with 91% purity by gas chromatography and melting range 91-95°C.

Reaction Parameters and Optimization

Parameter Bromination of 3-Chlorotoluene Bromination of 2-Bromo-5-chlorotoluene
Solvent 1-Bromobutane Dichloroethane / Dichloromethane
Catalyst/Additive Iron(III) chloride Iron powder
Temperature 0°C 38-40°C
Bromine Addition Time 4 hours (dropwise) Dropwise during reaction
Reaction Time 4.5 hours total ~1 hour total
Yield 79% (after recrystallization) 81.6%
Purity (GC) 97-99.8% (after purification) 91%
Melting Point (°C) 92-96 91-95

Analytical Characterization

  • Melting Point: 92-96°C (high purity samples)
  • Purity: 97-99.8% by gas chromatography after recrystallization
  • NMR Data: ^1H NMR (300 MHz, DMSO-d6) shows characteristic signals at δ 2.30 ppm (3H, singlet for methyl group), 7.79 ppm and 7.87 ppm (each 1H, singlets for aromatic protons)
  • HPLC: Used to confirm purity and isomeric composition in related reaction sequences

Additional Notes on Reaction Environment and Solvents

  • Non-polar and dipolar aprotic solvents are preferred for recrystallization and bromination steps to improve selectivity and yield.
  • Solvents such as ligroin, petroleum ether, dichloromethane, 1,2-dichloromethane, isopropyl bromide, and 1-bromobutane are commonly employed.
  • The reaction is typically conducted under nitrogen atmosphere to prevent oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-dibromotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler toluene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products:

    Substitution: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation: Products include 5-chloro-2,4-dibromobenzoic acid or 5-chloro-2,4-dibromobenzaldehyde.

    Reduction: Products include simpler toluene derivatives with fewer halogen atoms.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis

  • Precursor for Other Compounds: 5-Chloro-2,4-dibromotoluene is an intermediate in synthesizing organic compounds. Its structure allows for multiple substitution reactions, making it a building block in organic synthesis. It can produce anilines and other derivatives through palladium-catalyzed cross-coupling reactions, which are essential in creating pharmaceuticals and agrochemicals.
  • Synthesis of Dyes: this compound is utilized in the preparation of dyes and acts as a precursor for synthesizing complex dye structures such as Tyrian purple (6,6'-dibromoindigo) .

Material Science

  • Polymer Chemistry: this compound is explored in developing polymers with specific properties. Its halogenated nature allows it to impart flame retardancy and thermal stability to polymer matrices, enhancing their performance in high-temperature applications.
  • Nanocomposites: this compound is used in creating nanocomposites to develop materials with improved mechanical and electrical properties for applications in electronics and structural materials.

Environmental Applications

  • Remediation Techniques: Due to its chemical stability, this compound has been studied for its potential role in environmental remediation processes. It can be involved in developing adsorbents that capture pollutants from water sources, contributing to environmental cleanup efforts.

Other Chloro Compounds Applications

Chlorine is a vital industrial chemical utilized by various end-users of industries . It has applications in pharmaceuticals as a key ingredient in drugs to treat diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems . In the United States, over 88% of pharmaceuticals depend on chlorine chemistry, including drugs used for treating stomach ulcers, cancer, anemia, high cholesterol, depression, and epilepsy .

Case Studies

  • Tyrian purple synthesis: 6,6'-Dibromoindigo is a major component of the historic pigment Tyrian purple .
  • Ozenoxacin (Zebiax): Ozenoxacin's mechanism of action involves the drug’s affinity for DNA gyrase and DNA topoisomerase IV, and upon binding, triggers bacterial apoptosis .
  • Antimicrobial Efficacy: A study tested the effectiveness of a halogenated aromatic compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics like oxacillin, enhancing its antimicrobial action against resistant strains.
  • Insecticidal Properties: Field trials assessed the impact of a halogenated aromatic compound on pest populations in crops. The findings revealed that the compound reduced pest numbers significantly and had minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dibromotoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved are determined by the nature of the reaction, such as nucleophilic substitution or oxidation.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positional Effects: The placement of halogens significantly impacts reactivity and applications.
  • Molecular Weight : Brominated derivatives (e.g., this compound) exhibit higher molecular weights than fluorinated or nitro-substituted compounds, influencing their solubility and thermal stability .

Halogen-Specific Routes

  • Bromination/Chlorination : Brominated analogs (e.g., 5-Bromo-2-chlorotoluene) are synthesized via electrophilic substitution using Br₂/Fe catalysts, whereas fluorinated derivatives (e.g., 5-Chloro-2,4-difluorobenzaldehyde) require directed metallation or halogen-exchange reactions .

Pharmaceutical Relevance

  • Benzimidazole Derivatives : 5-Chloro-2-methylsubstituted benzimidazoles exhibit inhibitory activity against protein tyrosine phosphatase (PTP1B), a target for type-II diabetes therapy .
  • Acetylcholinesterase (AChE) Inhibition: Bis-5-chloro-2(3H)-benzoxazolone derivatives show enhanced AChE inhibition compared to monosubstituted analogs, attributed to improved side-chain interactions .

Market and Industrial Use

  • 5-Chloro-2,4-difluorobenzaldehyde : This compound has a growing market in China and globally, with projected production increases from 2020–2025 due to demand for fluorinated pharmaceuticals .
  • Nitro-Substituted Analogs : 5-Chloro-2,4-dinitrotoluene is primarily used in explosives research, reflecting the impact of nitro groups on molecular destabilization .

Spectroscopic and Analytical Data

  • NMR Characterization : For 5-chloro-2(3H)-benzoxazolone derivatives, ¹H-NMR spectra show aromatic proton multiplets at 6.8–7.3 ppm and methylene singlet peaks at 4.6 ppm, confirming substitution patterns .
  • Spectral Comparisons : Fluorinated derivatives (e.g., 5-Chloro-2,4-difluorobenzaldehyde) exhibit distinct ¹⁹F-NMR shifts, whereas brominated analogs require mass spectrometry for accurate halogen quantification .

Biological Activity

5-Chloro-2,4-dibromotoluene is a halogenated aromatic compound with various applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and bromine substituents on a toluene ring. Its molecular formula is C7H5Br2ClC_7H_5Br_2Cl, and it has a molecular weight of approximately 251.47 g/mol. The compound exhibits unique reactivity due to the electron-withdrawing nature of the halogen atoms, which influences its interaction with biological systems.

Biological Activity Overview

While this compound itself may not be directly utilized in biological systems, studies have indicated that its derivatives can exhibit significant biological activity. The following sections summarize key findings related to its biological effects.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with potential biological effects.
  • Electrophilic Aromatic Substitution : This reaction allows for the introduction of functional groups that may enhance biological activity.
  • Oxidation and Reduction Reactions : These reactions can modify the compound to produce derivatives with altered biological properties.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated toluenes, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Studies : In vitro assays demonstrated that some derivatives of this compound displayed cytotoxic effects on cancer cell lines. For example, compounds derived from this structure showed inhibition of cell proliferation in breast cancer cells, with IC50 values indicating effective concentrations .
  • Inhibition of Enzymatic Activity : Research has shown that specific derivatives can inhibit key enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

Comparative Analysis

CompoundBiological ActivityReference
This compoundModerate antibacterial activity
5-Bromo-2-methylphenolHigh cytotoxicity against cancer cells
2-Bromo-5-chlorotolueneSignificant enzyme inhibition

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-chloro-2,4-dibromotoluene, and how can side reactions be minimized?

  • Methodological Answer : Sequential halogenation of toluene is a common approach. Begin with bromination at positions 2 and 4 using FeBr₃ as a catalyst at 0–5°C to control reactivity. Subsequent chlorination at position 5 employs Cl₂ with AlCl₃. Monitor intermediates via GC-MS and adjust stoichiometry to avoid over-halogenation. For purification, silica gel chromatography (hexane/ethyl acetate) effectively isolates the target compound from polyhalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Observe splitting patterns (e.g., aromatic protons deshielded by Br/Cl) and carbon shifts (C-2 at ~125 ppm due to bromine’s electron-withdrawing effect).
  • FT-IR : Identify C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns from Br/Cl.
    Cross-validate assignments with computational tools like ACD/Labs NMR simulator .

Q. How should researchers store this compound to ensure long-term stability?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis. Assess stability via periodic HPLC-UV (C18 column, acetonitrile/water gradient) and FT-IR. Comparative TLC against fresh samples detects decomposition (e.g., dehalogenation) .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution of this compound be systematically addressed?

  • Methodological Answer :

  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices and NBO charges, identifying electrophilic sites.
  • Experimental Optimization : Introduce directing groups (e.g., –NO₂) to enhance selectivity. For Suzuki couplings, prioritize Pd(PPh₃)₄ with arylboronic acids at the para-bromo position under mild conditions (50°C, THF). Validate regiochemistry via NOESY or X-ray crystallography .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from rotational isomerism or impurities.

  • 2D NMR (COSY, HSQC) : Assign signals unambiguously.
  • Variable-Temperature NMR : Detect dynamic effects (e.g., hindered rotation around C–Br bonds).
  • Purity Checks : Use elemental analysis and HPLC to rule out contaminants. Cross-reference with computational predictions to correct misassignments .

Q. How can computational chemistry predict cross-coupling reactivity of this compound with transition-metal catalysts?

  • Methodological Answer :

  • Transition-State Modeling : Calculate activation energies for oxidative addition at Br vs. Cl sites using DFT.
  • Charge Distribution Analysis : NBO reveals electron-deficient sites favoring Pd(0) coordination.
  • Experimental Validation : Compare predicted outcomes with Heck or Sonogashira coupling yields. Adjust ligands (e.g., XPhos) to enhance selectivity .

Q. What chromatographic methods optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Normal-Phase Chromatography : Separate non-polar byproducts with hexane/ethyl acetate (95:5).
  • Reverse-Phase HPLC : Resolve isomers using methanol/water (80:20) on a C18 column.
  • Recrystallization : Final purity ≥99% is achieved via ethanol/water (1:3) .

Data Contradiction Analysis

Q. How should conflicting reactivity data in halogen displacement reactions be analyzed?

  • Methodological Answer :

  • Systematic Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures.
  • Mechanistic Probes : Use isotopic labeling (e.g., ²H at reactive sites) to track pathways.
  • Side-Product Identification : LC-MS/MS detects intermediates (e.g., benzyne formation in elimination pathways). Reconcile results with computational free-energy profiles .

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